

Application Notes and Protocols for Reactions with 1,2-Dibromo-2-methylbutane

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Compound of Interest

Compound Name: 1,2-Dibromo-2-methylbutane

Cat. No.: B078504

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For Researchers, Scientists, and Drug Development Professionals

This document provides detailed experimental procedures for chemical reactions involving **1,2-Dibromo-2-methylbutane**. The primary focus of these application notes is on elimination reactions, specifically dehydrohalogenation, which is a common and synthetically useful transformation for vicinal dibromides. The protocols are designed to be clear, concise, and reproducible for researchers in organic synthesis and drug development.

Introduction

1,2-Dibromo-2-methylbutane is a vicinal dibromide that can serve as a precursor for the synthesis of various unsaturated compounds, including vinyl bromides and alkynes. These products are valuable intermediates in organic synthesis, finding applications in the construction of more complex molecules, including pharmacologically active compounds. The protocols outlined below detail the dehydrohalogenation of **1,2-Dibromo-2-methylbutane** to yield valuable bromoalkene products.

Key Reactions and Mechanisms

The primary reaction detailed is the elimination of hydrogen bromide (HBr) from **1,2-Dibromo-2-methylbutane**. This reaction is typically achieved by treatment with a strong base. The regioselectivity of the elimination is a key consideration, as different constitutional isomers can be formed depending on which proton is removed.

The reaction proceeds via an E2 (elimination, bimolecular) mechanism, where a base abstracts a proton and the leaving group (bromide) departs simultaneously, leading to the formation of a double bond. Due to the presence of two bromine atoms, a subsequent elimination can occur under forcing conditions to yield an alkyne.

Experimental Protocols

Protocol 1: Synthesis of 2-Bromo-2-methyl-1-butene and 3-Bromo-2-methyl-2-butene via Dehydrohalogenation

This protocol describes the single dehydrohalogenation of **1,2-Dibromo-2-methylbutane** using potassium hydroxide in an alcoholic solvent. This reaction is expected to yield a mixture of two primary products: 2-Bromo-2-methyl-1-butene and 3-Bromo-2-methyl-2-butene.

Materials:

- **1,2-Dibromo-2-methylbutane**
- Potassium hydroxide (KOH)
- Ethanol (absolute)
- Diethyl ether
- Saturated aqueous sodium chloride (brine)
- Anhydrous magnesium sulfate (MgSO_4)
- Round-bottom flask (100 mL)
- Reflux condenser
- Heating mantle
- Separatory funnel (250 mL)
- Erlenmeyer flask

- Rotary evaporator

Procedure:

- **Reaction Setup:** In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 11.5 g (0.05 mol) of **1,2-Dibromo-2-methylbutane** in 50 mL of absolute ethanol.
- **Reagent Addition:** While stirring, add 5.6 g (0.1 mol) of potassium hydroxide pellets to the solution.
- **Reflux:** Attach a reflux condenser to the flask and heat the mixture to reflux using a heating mantle. Maintain a gentle reflux for 4 hours.
- **Work-up:** After the reaction is complete, allow the mixture to cool to room temperature. Pour the reaction mixture into a separatory funnel containing 100 mL of deionized water.
- **Extraction:** Extract the aqueous layer with diethyl ether (3 x 50 mL).
- **Washing:** Combine the organic extracts and wash with 50 mL of brine.
- **Drying:** Dry the organic layer over anhydrous magnesium sulfate.
- **Solvent Removal:** Filter the drying agent and remove the solvent from the filtrate using a rotary evaporator.
- **Purification:** The crude product, a mixture of bromoalkenes, can be purified by fractional distillation.

Data Presentation

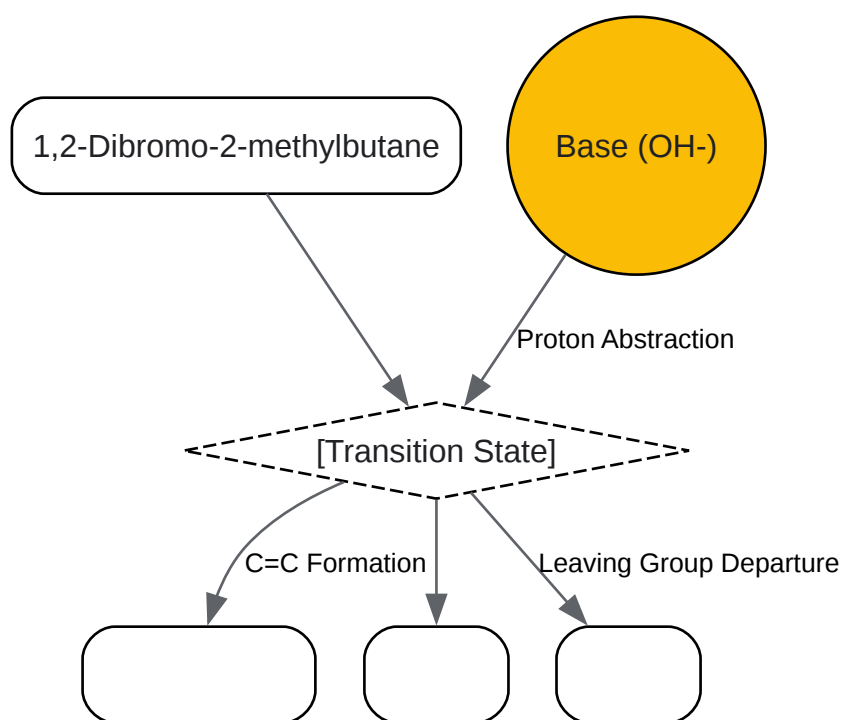
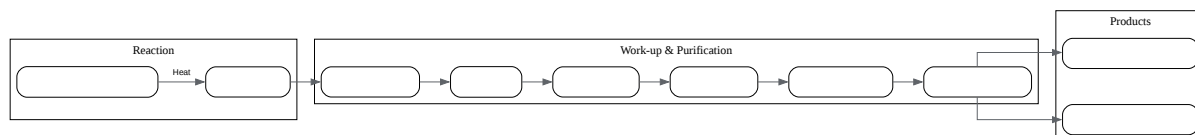
The following table summarizes the expected quantitative data for the dehydrohalogenation of **1,2-Dibromo-2-methylbutane** based on typical elimination reaction outcomes.

Product	Structure	Molar Mass (g/mol)	Boiling Point (°C)	Expected Yield (%)
2-Bromo-2-methyl-1-butene	$\text{CH}_2(\text{C}(\text{Br})(\text{CH}_3))\text{CH}_2\text{CH}_3$	149.03	~115-118	~30-40
3-Bromo-2-methyl-2-butene	$(\text{CH}_3)_2\text{C}=\text{C}(\text{Br})\text{CH}_2\text{CH}_3$	149.03	~125-128	~60-70

Note: Yields are estimates and can vary based on reaction conditions and purity of reagents.

Visualizations

Experimental Workflow for Dehydrohalogenation



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